molecular formula C13H12N2O2 B183275 4-[(4-Pyridinylmethyl)amino]benzoic acid CAS No. 5966-20-1

4-[(4-Pyridinylmethyl)amino]benzoic acid

Cat. No.: B183275
CAS No.: 5966-20-1
M. Wt: 228.25 g/mol
InChI Key: VHINPRZMCMMAMA-UHFFFAOYSA-N
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Description

4-[(4-Pyridinylmethyl)amino]benzoic acid is an organic compound with the molecular formula C₁₃H₁₂N₂O₂. It is characterized by the presence of a benzoic acid moiety substituted with a pyridinylmethylamino group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Pyridinylmethyl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with 4-pyridinecarboxaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The resulting Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Pyridinylmethyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine and chlorinating agents such as thionyl chloride are used for substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

4-[(4-Pyridinylmethyl)amino]benzoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-Pyridinylmethyl)amino]benzoic acid involves its interaction with specific molecular targets. The pyridinylmethylamino group can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The benzoic acid moiety can participate in ionic interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: Lacks the pyridinylmethylamino group, resulting in different chemical and biological properties.

    4-Pyridinecarboxaldehyde: Contains the pyridine ring but lacks the benzoic acid moiety.

    4-(Dimethylamino)benzoic acid: Similar structure but with a dimethylamino group instead of a pyridinylmethylamino group.

Uniqueness

4-[(4-Pyridinylmethyl)amino]benzoic acid is unique due to the presence of both the benzoic acid and pyridinylmethylamino groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(pyridin-4-ylmethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-13(17)11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHINPRZMCMMAMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359053
Record name 4-[(4-pyridinylmethyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5966-20-1
Record name 4-[(4-pyridinylmethyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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